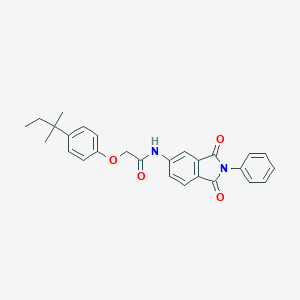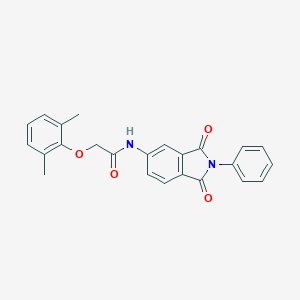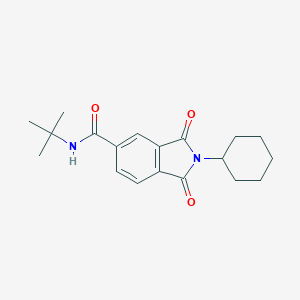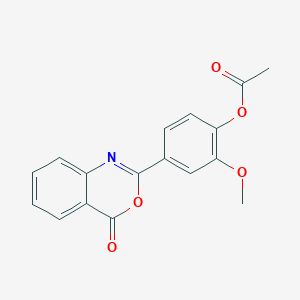![molecular formula C23H20N2O3 B303203 2-(4-methoxyphenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B303203.png)
2-(4-methoxyphenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methoxyphenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide, also known as MMB-2201, is a synthetic cannabinoid that has gained significant attention in recent years due to its potential therapeutic applications in various medical fields. This compound belongs to the class of synthetic cannabinoids, which are designed to mimic the effects of natural cannabinoids found in the cannabis plant.
作用機序
The mechanism of action of 2-(4-methoxyphenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide involves the activation of the CB1 and CB2 receptors, which are located throughout the body, including the brain, immune system, and peripheral tissues. This activation leads to the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which are known to play a crucial role in pain modulation, mood regulation, and immune response.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-methoxyphenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide has a wide range of biochemical and physiological effects, including analgesic, anti-inflammatory, anxiolytic, and immunomodulatory effects. These effects are believed to be mediated through the activation of the CB1 and CB2 receptors, which are known to regulate various physiological processes.
実験室実験の利点と制限
One of the main advantages of using 2-(4-methoxyphenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This makes it an ideal tool for studying the role of these receptors in various physiological and pathological processes. However, one of the limitations of using 2-(4-methoxyphenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide is its potential for abuse and dependence, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on 2-(4-methoxyphenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide, including the development of more selective and potent synthetic cannabinoids, the identification of novel therapeutic applications, and the elucidation of the molecular mechanisms underlying its pharmacological effects. Additionally, further research is needed to better understand the potential risks associated with the use of synthetic cannabinoids, including 2-(4-methoxyphenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide, and to develop strategies for minimizing these risks.
合成法
The synthesis of 2-(4-methoxyphenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide involves the reaction of 5-methyl-1,3-benzoxazole-2-carboxylic acid with 4-methoxybenzoyl chloride in the presence of a base, followed by the reaction of the resulting intermediate with 4-(4-fluorophenyl)-4-oxobutanoic acid. The final product is obtained by the reduction of the resulting intermediate with lithium aluminum hydride.
科学的研究の応用
2-(4-methoxyphenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide has been extensively studied for its potential therapeutic applications in various medical fields. One of the most promising applications of this compound is in the treatment of chronic pain. Studies have shown that 2-(4-methoxyphenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide has a high affinity for the CB1 and CB2 receptors, which are known to play a crucial role in pain modulation.
特性
製品名 |
2-(4-methoxyphenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide |
|---|---|
分子式 |
C23H20N2O3 |
分子量 |
372.4 g/mol |
IUPAC名 |
2-(4-methoxyphenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C23H20N2O3/c1-15-3-12-21-20(13-15)25-23(28-21)17-6-8-18(9-7-17)24-22(26)14-16-4-10-19(27-2)11-5-16/h3-13H,14H2,1-2H3,(H,24,26) |
InChIキー |
RKWCNQMXNFOWON-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)OC |
正規SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![S-[4-(2,5-dioxo-1-pyrrolidinyl)phenyl] ethanethioate](/img/structure/B303120.png)

![2-(2,4-dimethylphenyl)-1,3-dioxo-N-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B303122.png)
![2-(4-isopropylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B303123.png)
![5-bromo-2-{[(1,3-dioxo-2-propyl-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B303124.png)


![2-(4-methylphenoxy)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B303130.png)
![N-[4-chloro-3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B303131.png)



![2-[(2-iodobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B303145.png)
